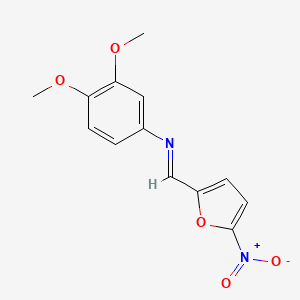

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine

Description

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine is a Schiff base (imine) featuring a 3,4-dimethoxyphenyl group and a 5-nitrofuran-2-yl moiety connected via an E-configured methanimine bridge. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the 5-nitrofuran ring introduces a strongly electron-withdrawing nitro group. This combination likely results in unique electronic properties, influencing reactivity, solubility, and biological activity. The compound’s synthesis typically involves condensation of 3,4-dimethoxyaniline with 5-nitrofuran-2-carbaldehyde under acidic or thermal conditions, analogous to methods described for related imines in and .

Properties

CAS No. |

93230-97-8 |

|---|---|

Molecular Formula |

C13H12N2O5 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine |

InChI |

InChI=1S/C13H12N2O5/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-8H,1-2H3 |

InChI Key |

BMZCAUQKVZIGOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline typically involves the reaction of 3,4-dimethoxyaniline with 5-nitrofuran-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently .

Chemical Reactions Analysis

3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for the development of new antibacterial agents.

Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline involves its interaction with specific molecular targets within biological systems. The nitrofuran group is known to undergo reduction within microbial cells, leading to the generation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of microbial growth and proliferation. The methoxy groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key structural analogues include:

Key Observations :

- Electron-Donating vs.

- Solubility : Polar groups like -OH (Compound 15) improve aqueous solubility, whereas the nitro group in the target may reduce it, favoring organic solvents.

- Biological Activity : Nitro groups are often associated with antimicrobial properties, while hydroxylated analogues (e.g., Compound 15) may exhibit antioxidant effects .

Crystallographic and Solid-State Comparisons

- Crystal Packing : Halogenated analogues () show that weak interactions (C–H⋯X, π–π) dominate packing. The target’s nitro group may engage in stronger dipole-dipole interactions, altering crystallinity compared to chloro/bromo derivatives .

- Conformational Flexibility : Dihedral angles between aromatic planes in halogenated imines (~56°) suggest moderate rigidity. The nitro group’s planar nature in the target could further restrict conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.